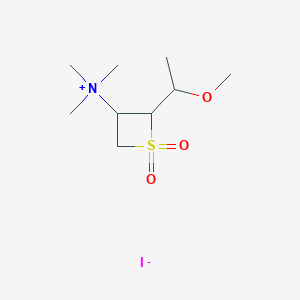
2-(1-Methoxyethyl)-N,N,N-trimethyl-1,1-dioxo-1lambda~6~-thietan-3-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is a quaternary ammonium compound with a thietane ring structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of the thietane ring and the quaternary ammonium group imparts distinct reactivity and stability to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable dithiol with an alkylating agent can lead to the formation of the thietane ring.
Quaternization: The introduction of the quaternary ammonium group is achieved by reacting the thietane derivative with a methylating agent such as methyl iodide. This step results in the formation of the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to yield thietane derivatives with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as halides, thiolates, and amines can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thietane derivatives, and reduced thietane compounds.
Scientific Research Applications
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thietane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: The compound’s stability and reactivity make it useful in industrial processes, such as the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide involves its interaction with molecular targets through its quaternary ammonium group and thietane ring. The quaternary ammonium group can interact with negatively charged sites on biomolecules, while the thietane ring can undergo chemical transformations that modulate its activity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium chloride
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium bromide
- 2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium sulfate
Uniqueness
2-(1-methoxyethyl)-N,N,N-trimethyl-3-thietanaminium 1,1-dioxide iodide is unique due to the presence of the iodide ion, which can influence its solubility, reactivity, and biological activity. The iodide ion can also participate in specific interactions that are not possible with other halides or sulfate.
Properties
CAS No. |
17346-39-3 |
|---|---|
Molecular Formula |
C9H20INO3S |
Molecular Weight |
349.23 g/mol |
IUPAC Name |
[2-(1-methoxyethyl)-1,1-dioxothietan-3-yl]-trimethylazanium;iodide |
InChI |
InChI=1S/C9H20NO3S.HI/c1-7(13-5)9-8(10(2,3)4)6-14(9,11)12;/h7-9H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KOXWFNZWQYSIAP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1C(CS1(=O)=O)[N+](C)(C)C)OC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















